Tetramethylthiourea

Vue d'ensemble

Description

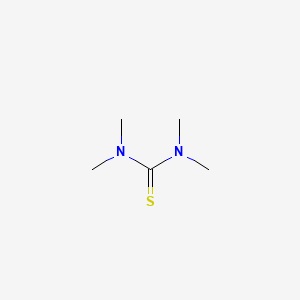

Tetramethylthiourea is an organosulfur compound with the chemical formula C5H12N2S . It is a commercially available compound widely used as a ligand in homogeneous catalysis and in organic synthesis . The core structure of this compound is derived from thiourea, with each nitrogen atom connected to two methyl groups. This compound is known for its planar molecular structure and the C=S bond, which is slightly shorter than in thiourea itself .

Mécanisme D'action

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Tetramethylthiourea plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming coordination complexes. For example, this compound forms tetrahedral CoCl2L2 and linear AuBrL complexes, where L represents this compound . The sulfur atom in this compound is the basic site, and alkylation occurs at this site, leading to the formation of isothiouronium salts . These interactions are crucial for its function in catalysis and synthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metals can alter the activity of metalloenzymes, thereby affecting cellular processes . Additionally, its interaction with sulfur-containing biomolecules can influence redox reactions within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to metal ions, forming coordination complexes that can inhibit or activate enzymes. For instance, this compound forms complexes with cobalt and gold, which can alter the activity of enzymes containing these metals . The compound’s planar structure and sulfur atom play a crucial role in these binding interactions, leading to changes in enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard conditions but can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and enzyme activity . These temporal effects are essential for understanding the compound’s long-term biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause toxicity in animal models, affecting body weight, organ function, and overall health . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity. The compound’s interaction with sulfur-containing enzymes can affect redox reactions and energy metabolism within cells . These metabolic pathways are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s planar structure and sulfur atom allow it to bind to specific proteins, facilitating its transport across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may localize to the mitochondria, where it can influence energy metabolism and redox reactions . Understanding its subcellular localization is crucial for elucidating its biochemical properties and potential therapeutic applications.

Méthodes De Préparation

Tetramethylthiourea can be synthesized through various methods. One common synthetic route involves the reaction of sulfur with dimethylformamide (DMF) and sodium. In this process, sulfur is dissolved in DMF, followed by the addition of sodium, and the mixture is heated to 120°C for 2 hours . Another method involves the use of this compound as both a sulfur source and a photoreductant under purple light excitation (405 nm) to activate aryl halides via single-electron transfer, leading to the formation of isothiouronium ion intermediates .

Analyse Des Réactions Chimiques

Tetramethylthiourea undergoes various chemical reactions, including:

Alkylation: Alkylation occurs at the sulfur atom, resulting in the formation of isothiouronium salts.

Coordination Complex Formation: this compound forms coordination complexes with metals such as cobalt and gold.

Reactivity with Electrophiles: In the presence of electrophiles like alkyl halides, this compound can generate thiourea derivatives through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Tetramethylthiourea has diverse applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds and polymers.

Catalysis: This compound serves as a ligand in homogeneous catalysis, facilitating various chemical reactions.

Material Science: It plays a role in the synthesis of materials used in research and industrial applications.

Biological Research: This compound has been studied for its goitrogenic effects, inducing thyroid hyperplasia, hypertrophy, and tumor formation in rats.

Comparaison Avec Des Composés Similaires

Tetramethylthiourea is part of the thiourea family, which includes compounds like:

Thiourea: The parent compound with a simpler structure and broader applications in organic synthesis and agriculture.

Dimethylthiourea: A derivative with two methyl groups, used in similar applications but with different reactivity profiles.

Tetramethylselenourea: A selenium analog of this compound, forming coordination complexes with metals like boron trifluoride.

This compound stands out due to its unique combination of four methyl groups and its versatility in forming coordination complexes and participating in nucleophilic substitution reactions.

Propriétés

IUPAC Name |

1,1,3,3-tetramethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-6(2)5(8)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOILHPDHOHILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026126 | |

| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,3,3-tetramethyl-2-thiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] Yellow solid; [Alfa Aesar MSDS] | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 75 °F (NTP, 1992), Sol in water and alcohol, Water solubility= 5,400 mg/l | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.45 [mmHg] | |

| Record name | Tetramethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2782-91-4 | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6T67A1P72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 to 174 °F (NTP, 1992), 78-9 °C | |

| Record name | 1,1,3,3-TETRAMETHYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

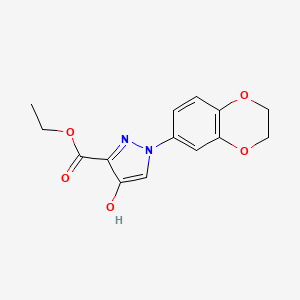

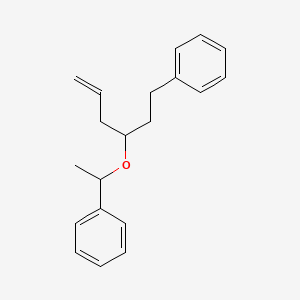

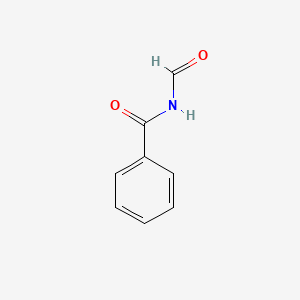

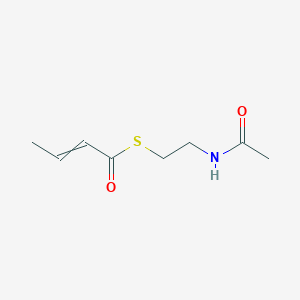

Feasible Synthetic Routes

ANone: Tetramethylthiourea has the molecular formula C5H12N2S and a molecular weight of 132.23 g/mol.

A: Infrared (IR) spectroscopy reveals characteristic shifts in this compound bands upon coordination with metals, suggesting bonding through the sulfur atom. [] These shifts are valuable for identifying complex formation and studying bonding modes. Additionally, Copper Nuclear Quadrupole Resonance (NQR) spectra of this compound complexes provide insights into the electronic environment around the copper nucleus, further elucidating bonding characteristics. []

A: this compound exhibits potential-dependent adsorption on gold electrodes. [] In alkaline solutions, this adsorption is reversible. [] Infrared spectroscopy reveals that this compound adsorbs with its NC(S)N plane parallel to the gold surface. [] In acidic solutions, adsorption occurs across a wider potential range, and at sufficiently positive potentials, an Au(I)-tetramethylthiourea complex forms and dissolves into the solution. []

A: Research using UV–VIS spectroscopy, ESI mass spectrometry, 1H NMR, cyclic voltammetry, and surface-enhanced Raman scattering has shown that this compound reacts with hydrogen peroxide in a two-step process. [] The first step involves oxidation of this compound to this compound monoxide. [] Subsequently, this compound monoxide is further oxidized to tetramethylurea and sulfate, potentially involving the release of sulfur monoxide. []

A: The reaction of this compound with methyl iodide displays solvent-dependent kinetics. [] In solvents where free ions and ion-pairs are less abundant compared to larger aggregates, limiting forms of the rate law are observed. [] The rate of the forward reaction correlates with solvent effects observed in Menschutkin reactions. []

A: Yes, acting as a catalyst in the presence of acetic acid, this compound can promote the decomposition of certain stabilized selenonium ylides at room temperature. [] This reaction yields the corresponding selenides and olefins in good yields. []

A: The this compound/tetramethylformaminium disulfide (TMTU/TMFDS2+) redox couple has shown promise in DSSCs, particularly with indoline dyes like D205. [] Devices using this combination have achieved power conversion efficiencies of 7.6 % under AM 1.5G 1 sun illumination. [] While TMTU efficiently regenerates indoline dyes, its regeneration of ruthenium dyes is less efficient. [] Notably, TMTU-based DSSCs exhibit efficient charge collection and injection. []

A: Yes, Density Functional Theory (DFT) calculations have been performed on this compound oxide models to distinguish between the monoxide, dioxide, and trioxide forms. [] These calculations suggest that this compound monoxide exists primarily as an adduct of thiourea and an oxygen atom (═S–>O). []

A: The presence of four methyl groups in this compound introduces significant steric hindrance compared to unsubstituted thiourea. [] This steric bulk can influence the geometry and stability of metal complexes. For instance, in ruthenium(II) complexes, the S–Ru–S angle deviates from linearity, likely due to the bulky this compound ligands. []

A: Studies in rats have shown that long-term dietary exposure to high levels (300 ppm) of this compound can lead to thyroid tumor development. [] Specifically, follicular cell carcinomas were observed in female rats, highlighting the potential carcinogenicity of the compound under certain conditions. []

A: Research suggests that this compound, acting as a hydroxyl radical scavenger, can inhibit the asbestos-induced tumor necrosis factor-alpha (TNF-alpha) response from rat alveolar macrophages. [] This finding implies a role of iron-catalyzed reactive oxygen species (ROS) in asbestos-induced inflammation and suggests a potential protective effect of this compound against this type of toxicity. []

ANone: Various analytical techniques are employed to study this compound and its reactions. These include:

- UV–VIS Spectroscopy: Used to monitor reaction kinetics and identify intermediates in reactions with hydrogen peroxide. []

- ESI Mass Spectrometry: Employed to identify reaction intermediates and products, particularly in oxidation reactions. [, ]

- 1H NMR: Provides structural information about this compound complexes and their behavior in solution. [, ]

- Cyclic Voltammetry: Utilized to study the electrochemical behavior of this compound complexes and elucidate redox mechanisms. [, ]

- Surface-Enhanced Raman Scattering: Used to investigate the interaction of this compound with metal surfaces. []

- X-ray Diffraction: Provides detailed structural information about this compound complexes in the solid state. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)